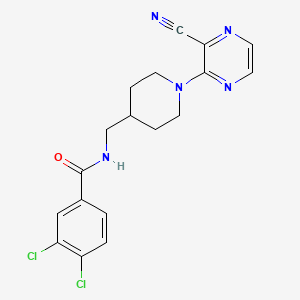![molecular formula C9H11IN4O B2574708 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol CAS No. 1803594-78-6](/img/structure/B2574708.png)
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol” is a chemical compound with the CAS Number: 1803594-78-6 . It has a molecular weight of 318.12 and its IUPAC name is 3-((3-iodoimidazo[1,2-b]pyridazin-6-yl)amino)propan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN4O/c10-7-6-12-9-3-2-8(13-14(7)9)11-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,11,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Properties
Synthesis and Properties : Heterocyclic compounds, including imidazo[1,2-b]pyridazine scaffolds, are known for their diverse chemical properties and applications in medicinal chemistry. They serve as key components in developing kinase inhibitors and other therapeutic agents due to their potential in treating various diseases. The synthesis, properties, and applications of these compounds are extensively researched, highlighting their importance in drug discovery and development (Garrido et al., 2021).
Biological and Medicinal Applications
Anticancer and Antibacterial Activities : Imidazole derivatives, including those similar to the queried compound, are explored for their antitumor and antibacterial properties. These compounds are investigated for their biological activities, suggesting potential applications in developing new anticancer and antibacterial drugs (Iradyan et al., 2009).
Anti-inflammatory and CNS Activities : Pyrimidines and related heterocyclic compounds are recognized for their anti-inflammatory effects. Research developments have focused on synthesizing new derivatives to explore their structure-activity relationships, aiming to develop potent anti-inflammatory agents with minimal toxicity. Additionally, certain heterocyclic compounds have been reviewed for their potential central nervous system (CNS) effects, offering insights into developing more effective treatments for CNS disorders (Rashid et al., 2021); (Saganuwan, 2020).
Optoelectronic Materials
Optoelectronic Applications : Quinazolines and pyrimidines, related to the queried compound through their heterocyclic nature, are utilized in developing optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, showing significance in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research indicates the potential of these heterocyclic compounds in advancing optoelectronic technology and materials science (Lipunova et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3-iodoimidazo[1,2-b]pyridazin-6-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4O/c10-7-6-12-9-3-2-8(13-14(7)9)11-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRUZQOYDIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1NCCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)

![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)
![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)

![2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2574645.png)
![4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2574647.png)
